TES-1025
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Overview
Description
TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This enzyme plays a crucial role in the de novo synthesis pathway of nicotinamide adenine dinucleotide, an essential coenzyme in cellular metabolism. This compound has shown significant potential in scientific research due to its ability to increase nicotinamide adenine dinucleotide levels in cellular systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TES-1025 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
TES-1025 primarily undergoes inhibition reactions with the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The inhibition reaction of this compound with α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase occurs under physiological conditions, with the presence of zinc ions being crucial for the binding process .
Major Products Formed
The primary product of the reaction between this compound and α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase is a stable enzyme-inhibitor complex, which effectively reduces the enzyme’s activity .
Scientific Research Applications
TES-1025 has a wide range of applications in scientific research:
Mechanism of Action
TES-1025 exerts its effects by binding to the catalytic site of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This binding involves interactions with zinc ions and specific residues within the enzyme’s active site. The inhibition of this enzyme leads to increased levels of nicotinamide adenine dinucleotide, which is beneficial for cellular metabolism and has therapeutic potential for various diseases .
Comparison with Similar Compounds
TES-1025 is unique in its high potency and selectivity for α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. Similar compounds include:
Dipicolinic acid: A pseudo-substrate for α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase, but with lower potency.
Other ACMSD inhibitors: Various other inhibitors have been developed, but this compound stands out due to its nanomolar inhibitory concentration and specific binding conformation.
This compound’s unique binding conformation and high selectivity make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYGCGMQYVVIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122604 |
Source
|
Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883602-21-8 |
Source
|
Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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